N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a central ethyl backbone substituted with two distinct moieties: a 4-chlorobenzenesulfonyl group and a furan-2-yl group. The sulfonamide nitrogen is further attached to a 4-methylphenyl ring.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S2/c1-14-4-8-17(9-5-14)28(24,25)21-13-19(18-3-2-12-26-18)27(22,23)16-10-6-15(20)7-11-16/h2-12,19,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPSIJLTDNELBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Coupling with furan-2-yl ethylamine: The sulfonyl chloride intermediate is then reacted with furan-2-yl ethylamine under basic conditions to form the desired sulfonamide.
Introduction of the 4-methylbenzene-1-sulfonyl group: The final step involves the reaction of the intermediate with 4-methylbenzene-1-sulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The sulfonyl groups can be reduced to thiol groups under appropriate conditions.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology: It can be used in studies investigating the role of sulfonamides in biological systems.
Mechanism of Action
The mechanism by which N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The furan ring and chlorobenzene moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent effects, synthetic routes, and inferred pharmacological implications.
Structural Analogues and Substituent Effects
Key Observations :
- The target compound’s furan-2-yl group distinguishes it from analogues with oxadiazole (e.g., ) or benzamide (e.g., ) moieties. Furan’s electron-rich nature may favor interactions with aromatic residues in biological targets.
- The 4-chlorobenzenesulfonyl group is shared with , but its position on an ethyl backbone (vs. oxadiazole in ) alters steric and electronic profiles.
- Compared to the nitro-substituted derivative , the target compound lacks strong electron-withdrawing groups, suggesting milder electrophilic character.
Inferred Pharmacological Implications
- Enzyme Inhibition : Sulfonamides with electron-withdrawing groups (e.g., nitro , chloro ) often exhibit enhanced enzyme inhibition due to increased electrophilicity. The target compound’s 4-chlorobenzenesulfonyl group may similarly target enzymes like carbonic anhydrase.
- Metabolic Stability : The furan-2-yl group in the target compound may improve metabolic stability compared to compounds with labile substituents (e.g., azides in ).
- Solubility : The absence of polar groups (e.g., methoxy in ) in the target compound suggests lower aqueous solubility, which could be mitigated via prodrug strategies.
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide is a sulfonamide compound that exhibits a variety of biological activities, primarily due to its unique structural features. This article explores the compound's biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H20ClN2O4S. It contains a sulfonamide group, a furan ring, and a chlorobenzenesulfonyl moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes, while the furan ring may enhance binding affinity to specific biological targets.
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various pathogens. For example, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, an essential metabolic pathway in bacteria.
Anticancer Properties
Recent investigations into the anticancer potential of sulfonamide derivatives have highlighted their ability to inhibit tumor cell proliferation. A study demonstrated that certain sulfonamide compounds showed antiproliferative activity with mean growth inhibition rates around 66% against cancer cell lines . This suggests that this compound may possess similar anticancer properties.
Cardiovascular Effects
Research on related sulfonamide compounds has indicated potential cardiovascular benefits. For instance, a derivative was found to decrease coronary resistance and perfusion pressure in isolated rat heart models . This suggests that this compound may influence cardiovascular parameters through mechanisms involving calcium channel modulation.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of 4-Chlorobenzenesulfonyl Chloride : React 4-chlorobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
- Formation of the Furan Derivative : Synthesize 2-(furan-2-yl)-2-(alkyl)amine derivatives through reactions involving furan and appropriate alkyl amines.
- Final Coupling Reaction : Combine the sulfonyl chloride with the furan derivative in an organic solvent like dichloromethane, using a base such as triethylamine to facilitate the reaction.
Case Studies and Research Findings
A comprehensive review of literature reveals various studies focusing on the biological activities of sulfonamides:
| Study | Findings |
|---|---|
| Figueroa-Valverde et al., 2023 | Investigated the effects of benzenesulfonamides on perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits. |
| PMC4177648 | Discussed the synthesis and biological investigation of novel sulfonamides with diverse applications in antimicrobial and anticancer therapies. |
| ResearchGate Study | Evaluated the antiproliferative effects of disulfonyl-substituted compounds, highlighting significant growth inhibition in cancer cell lines. |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, sulfonamide derivatives are typically synthesized via nucleophilic substitution reactions. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of intermediates .
- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating pure sulfonamides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures accurate structural elucidation:
- ¹H/¹³C NMR : Resolves furan and sulfonamide moieties; aromatic protons appear at δ 6.5–8.5 ppm, while sulfonamide NH signals are broad (~δ 10 ppm) .
- IR Spectroscopy : Confirms sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and furan C-O-C vibrations near 1015 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How can researchers screen the biological activity of this sulfonamide derivative?
- Methodological Answer : Initial bioactivity screening involves:
- Enzyme inhibition assays : Target enzymes like carbonic anhydrase or kinases, using fluorometric or colorimetric substrates .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against bacterial/fungal strains .
- Cytotoxicity studies : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Methodological Answer : X-ray crystallography provides atomic-level clarity:
- Crystallization : Slow evaporation of DCM/methanol solutions yields diffraction-quality crystals .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 291 K; refine structures with SHELXL .
- Key findings : Bond angles and torsion angles (e.g., S–N–C–C) confirm steric effects from the 4-methylbenzene group .
Q. What strategies address contradictions in reported bioactivity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use uniform cell lines, incubation times, and positive controls .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., 4-chloro vs. 4-methyl groups) to isolate activity trends .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?
- Methodological Answer : Molecular docking and MD simulations guide hypothesis-driven experiments:
- Software : Use AutoDock Vina or Schrödinger Suite for docking into protein active sites (e.g., COX-2 or EGFR) .
- Parameters : Set grid boxes to encompass catalytic residues; validate with co-crystallized ligands .
- Outputs : Binding energy (ΔG) and hydrogen-bonding interactions predict inhibitory potential .
Q. What synthetic routes enable the introduction of functional groups to enhance solubility or bioavailability?
- Methodological Answer : Structural modifications include:
- PEGylation : Attach polyethylene glycol chains to the sulfonamide nitrogen to improve hydrophilicity .
- Prodrug design : Convert sulfonamide to a phosphate ester for enhanced membrane permeability .
- Co-crystallization : Use co-formers (e.g., succinic acid) to create salts with higher aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
